molecular formula C7H17N2O2+ B15051106 [(2S)-2-amino-3-carboxypropyl]trimethylazanium

[(2S)-2-amino-3-carboxypropyl]trimethylazanium

Cat. No.: B15051106
M. Wt: 161.22 g/mol
InChI Key: DAWBGYHPBBDHMQ-LURJTMIESA-O
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Description

[(2S)-2-amino-3-carboxypropyl]trimethylazanium is a quaternary ammonium compound with a chiral center, making it an optically active molecule. This compound is known for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-amino-3-carboxypropyl]trimethylazanium typically involves the reaction of trimethylamine with a suitable precursor containing the desired amino and carboxyl groups. One common method is the reaction of trimethylamine with (S)-2-amino-3-chloropropanoic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-amino-3-carboxypropyl]trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

[(2S)-2-amino-3-carboxypropyl]trimethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of [(2S)-2-amino-3-carboxypropyl]trimethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The zwitterionic nature of the molecule allows it to interact with both positively and negatively charged sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

[(2S)-2-amino-3-carboxypropyl]trimethylazanium can be compared with other quaternary ammonium compounds, such as:

    (3-aminopropyl)trimethylazanium chloride: Similar in structure but lacks the carboxyl group.

    (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-en-1-yl]oxy} (hydroxy)phosphoryl]oxy}-N,N,N-trimethylethanaminium: Contains additional functional groups and a longer carbon chain.

The uniqueness of this compound lies in its zwitterionic nature and the presence of both amino and carboxyl groups, which provide it with distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

[(2S)-2-amino-3-carboxypropyl]-trimethylazanium

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/p+1/t6-/m0/s1

InChI Key

DAWBGYHPBBDHMQ-LURJTMIESA-O

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)N

Origin of Product

United States

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